Cyclohexane-1,2,3,4,5,6-hexathione
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Overview
Description
Cyclohexane-1,2,3,4,5,6-hexathione is a cyclic covalent compound consisting of a six-carbon ring with a sulfur atom bonded to each carbon. This compound is the thioketone analog of cyclohexanehexone, and it has been generated by neutralization of its mono anion (C6S−6) in a mass spectrometer
Preparation Methods
Cyclohexane-1,2,3,4,5,6-hexathione can be synthesized through several methods:
Photolysis or Pyrolysis: This method involves the extrusion of three equivalents of carbon monoxide from a precursor containing adjacent pairs of sulfurs as cyclic dithiocarbonate units.
Mass Spectrometric Generation: The compound has been generated by neutralization of its mono anion (C6S−6) in a mass spectrometer. This method is primarily used for experimental and theoretical studies rather than industrial production.
Chemical Reactions Analysis
Cyclohexane-1,2,3,4,5,6-hexathione undergoes several types of chemical reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details on the reagents and conditions are limited.
Substitution Reactions: The sulfur atoms in the compound can be substituted with other atoms or groups, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents for these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions vary depending on the desired reaction and product.
Major Products: The major products formed from these reactions include various sulfur-containing derivatives and isomers.
Scientific Research Applications
Cyclohexane-1,2,3,4,5,6-hexathione has several applications in scientific research:
Mechanism of Action
The mechanism by which cyclohexane-1,2,3,4,5,6-hexathione exerts its effects involves its unique structure and the presence of sulfur atoms.
Comparison with Similar Compounds
Cyclohexane-1,2,3,4,5,6-hexathione can be compared with several similar compounds:
Cyclohexanehexone: This is the oxygen analog of this compound and is expected to be substantially less stable.
Cyclohexane-1,2,3,4,5,6-hexol: This compound consists of a six-carbon ring with hydroxyl groups instead of sulfur atoms.
Cyclohexane-1,2,3,4,5,6-hexaethyl: This compound has ethyl groups attached to the six-carbon ring instead of sulfur atoms.
This compound is unique due to its sulfur content and the stability of its dithiete-containing structures compared to its oxygen analogs .
Properties
CAS No. |
129917-29-9 |
---|---|
Molecular Formula |
C6S6 |
Molecular Weight |
264.5 g/mol |
IUPAC Name |
cyclohexane-1,2,3,4,5,6-hexathione |
InChI |
InChI=1S/C6S6/c7-1-2(8)4(10)6(12)5(11)3(1)9 |
InChI Key |
OZKIZIQFPZROOY-UHFFFAOYSA-N |
Canonical SMILES |
C1(=S)C(=S)C(=S)C(=S)C(=S)C1=S |
Origin of Product |
United States |
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